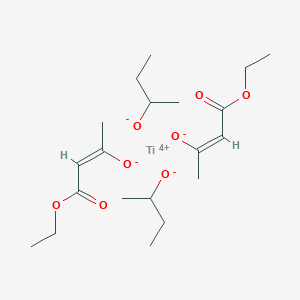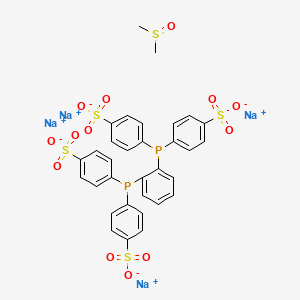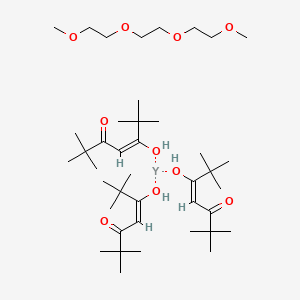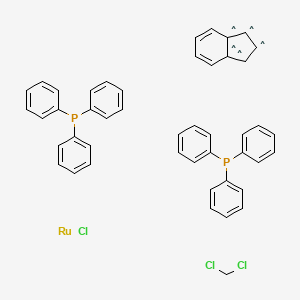
Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) dichloromethane adduct, 98%
Overview
Description
Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) dichloromethane adduct is a ruthenium-based organometallic compound. It is characterized by the presence of a ruthenium atom that is bonded to two triphenylphosphine (PPh3) ligands and one indenyl (C9H7) ligand, as well as two chlorine (Cl) atoms and one dichloromethane (CH2Cl2) molecule . The ruthenium atom in this compound has a +2 oxidation state.
Molecular Structure Analysis
The molecular formula of this compound is C45H37ClP2Ru, and it has a molecular weight of 776.25 g/mol . The structure includes a ruthenium atom bonded to two triphenylphosphine ligands and one indenyl ligand, as well as two chlorine atoms and one dichloromethane molecule.Chemical Reactions Analysis
This compound has been widely used in various fields of research, including catalysis, organic synthesis, and medicinal chemistry. It’s an important precursor for the synthesis of other organometallic compounds.Physical And Chemical Properties Analysis
This compound is a red-brown solid . It may contain ≤1 molar equivalent dichloromethane/acetone .Scientific Research Applications
Catalysis and Synthesis
- Stereoselective Formation in Chemical Reactions : It's used as a catalyst in reactions involving the addition of tetrahalogenomethanes to alkenes and 1,ω-dienes, leading to the stereoselective formation of specific compounds (Grigg et al., 1987).
- Synthesis of Complex Molecules : This compound facilitates the synthesis of various complex molecules, such as the η5:κN-bidentate N,N-dimethylaniline-functionalised indenylruthenium(II) complex, showcasing its potential in creating structurally intricate molecules (Baker, Luck, & Turner, 2005).
Photoreactivity and Photochemistry
- Metal-to-Ligand Charge Transfer : The compound demonstrates specific absorption properties which are indicative of metal-to-ligand charge transfer, important in photochemistry studies (Kunkely & Vogler, 2005).
Polymerization and Material Science
- Catalyst in Polymerization : This compound acts as a catalyst in the synthesis of cross-conjugated polymers and related hyperbranched materials, which is significant in the field of material science and polymer chemistry (Londergan, You, Thompson, & Weber, 1998).
Coordination Chemistry and Molecular Structure
- Study of Molecular Structure : It is used in the study of molecular structure and coordination, as evidenced by the analysis of dichloromethane alkylates in ruthenium complexes (Grapperhaus, Poturovic, & Mashuta, 2002).
- Analysis of Polymorphism : The compound is studied for its polymorphism and thermodynamic properties, which is crucial in understanding the diverse crystalline forms of chemical compounds (Gorbachuk et al., 2016).
Miscellaneous Applications
- Reduction Reactions by Synthesis Gas : This compound is used in phase transfer-catalyzed reduction reactions by synthesis gas, highlighting its versatility in various chemical processes (Januszkiewicz & Alpar, 1983).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to act as a catalyst in various chemical reactions .
Mode of Action
This compound acts as a catalyst in several chemical reactions. It is used in the olefination of carbonyl compounds , as a precursor for living radical polymerization , and in the redox isomerization of propargylic alcohols .
Biochemical Pathways
The compound is involved in several biochemical pathways. It facilitates the single-chain folding of polymers, domino redox bicycloisomerization, selective radical addition with a designed heterobifunctional halide, and tandem living radical polymerization via in situ monomer transformation with alcohols . It also enables the atom-economical synthesis of nitrogen heterocycles .
Result of Action
The compound’s action results in the facilitation of various chemical reactions. It enables the formation of new bonds and structures in the reactants, leading to the production of desired products .
properties
InChI |
InChI=1S/2C18H15P.C9H7.CH2Cl2.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-5-9-7-3-6-8(9)4-1;2-1-3;;/h2*1-15H;1-7H;1H2;1H;/q;;;;;+1/p-1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJBPLJUBDKEQL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=C[C]2[CH][CH][CH][C]2C=C1.C(Cl)Cl.Cl[Ru] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H39Cl3P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)
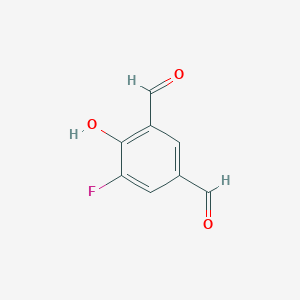


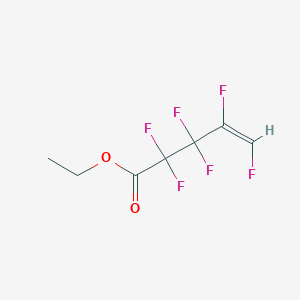
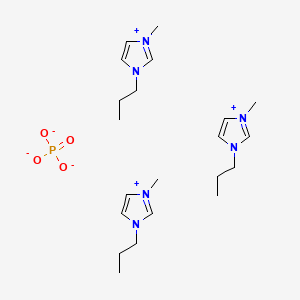
![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)
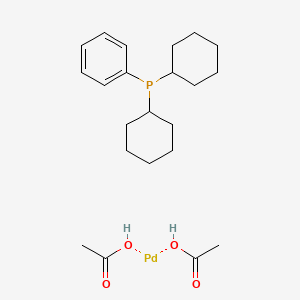
![1-Butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylethersulfate, 98% [BDiMIM] [MDEGSO4]](/img/structure/B6313918.png)
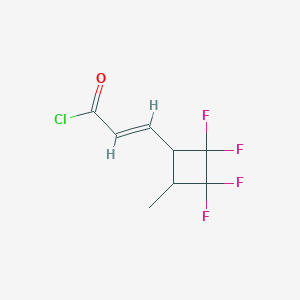
![Ethyl 2,3-dichloro-3-[(4'-methyl-2',2',3',3'-tetrafluoro)cyclobutyl]propionate; 97%](/img/structure/B6313943.png)
